molecular formula C41H55ClN4O12S B15294306 N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine

N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine

Cat. No.: B15294306
M. Wt: 863.4 g/mol
InChI Key: YTBXYRVRAOJNNM-ZCYGFPCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine (CAS: 1343477-01-9) is a cytotoxic maytansinoid derivative optimized for use in antibody-drug conjugates (ADCs). It functions by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Structurally, it is derived from mertansine (DM1) through modifications at the N2' position, where a 3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl group replaces the simpler 3-mercapto-1-oxopropyl moiety found in DM1 . This alteration enhances stability and modulates solubility, critical for ADC pharmacokinetics .

Properties

Molecular Formula

C41H55ClN4O12S

Molecular Weight

863.4 g/mol

IUPAC Name

[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylpropanoyl-methylamino]propanoate

InChI

InChI=1S/C41H55ClN4O12S/c1-10-46-34(49)19-29(37(46)50)59-15-14-32(47)44(6)24(4)38(51)57-31-20-33(48)45(7)26-17-25(18-27(54-8)35(26)42)16-22(2)12-11-13-30(55-9)41(53)21-28(56-39(52)43-41)23(3)36-40(31,5)58-36/h11-13,17-18,23-24,28-31,36,53H,10,14-16,19-21H2,1-9H3,(H,43,52)/b13-11+,22-12+/t23-,24+,28+,29?,30-,31+,36-,40+,41+/m1/s1

InChI Key

YTBXYRVRAOJNNM-ZCYGFPCKSA-N

Isomeric SMILES

CCN1C(=O)CC(C1=O)SCCC(=O)N(C)[C@@H](C)C(=O)O[C@H]2CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@]4(C[C@@H]([C@H]([C@@H]5[C@]2(O5)C)C)OC(=O)N4)O)OC)/C)OC)Cl)C

Canonical SMILES

CCN1C(=O)CC(C1=O)SCCC(=O)N(C)C(C)C(=O)OC2CC(=O)N(C3=C(C(=CC(=C3)CC(=CC=CC(C4(CC(C(C5C2(O5)C)C)OC(=O)N4)O)OC)C)OC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves multiple steps, starting from maytansine. The key steps include deacetylation and subsequent conjugation with a thioether linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while reduction could produce a more stable derivative .

Mechanism of Action

The mechanism of action of N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves binding to tubulin, a protein essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . This targeted action minimizes damage to healthy cells, making it an effective component in cancer therapy .

Comparison with Similar Compounds

Key Maytansinoid Derivatives

The following table summarizes structural and functional differences:

Compound Name CAS Number Key Structural Feature(s) Molecular Weight Linker Type Key Applications
N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine 1343477-01-9 Ethyl-dioxo-pyrrolidinyl thioether 1072.6 g/mol Non-cleavable ADCs targeting solid tumors
DM1 (Mertansine) 139504-50-0 3-Mercapto-1-oxopropyl 752.3 g/mol Cleavable (e.g., SPP linker) HER2+ breast cancer (T-DM1)
DM1-SMCC 1228105-51-8 Maleimidocaproyl linker + SMCC (4-(N-maleimidomethyl)-cyclohexane-1-carbonyl) 1072.6 g/mol Cleavable (acid-sensitive) ADCs with pH-sensitive release
N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine 912569-84-7 Methylthio group 752.3 g/mol Variable Preclinical studies

Mechanistic Insights

  • Potency: DM1 exhibits IC50 values in the sub-nanomolar range for tubulin inhibition, surpassing maytansine by 100-fold . Compound 1343477-01-9 retains comparable potency but with improved linker stability due to the ethyl-dioxo-pyrrolidinyl group .
  • Solubility : DM1-SMCC has low solubility (0.069 g/L at 25°C), necessitating formulation optimizations . Compound 1343477-01-9’s modifications aim to enhance hydrophilicity while maintaining membrane permeability .

Linker Chemistry and Stability

  • DM1 : Uses a disulfide linker (SPP), which is cleaved intracellularly by glutathione, enabling payload release . However, this linker may exhibit instability in plasma .
  • DM1-SMCC : Incorporates a maleimidocaproyl linker with a thioether bond, providing acid-sensitive release in lysosomes .
  • Compound 1343477-01-9: The ethyl-dioxo-pyrrolidinyl thioether linker is designed for non-cleavable stability, requiring antibody degradation for payload release. This reduces off-target toxicity but may limit efficacy in tumors with low antigen expression .

Clinical and Preclinical Performance

DM1-Based ADCs

  • T-DM1 (Trastuzumab Emtansine) : Demonstrated median progression-free survival (PFS) of 9.6 months in HER2+ breast cancer, with a 43.6% objective response rate .
  • DM1-SMCC Conjugates: Used in anti-CD70 ADCs, showing potent cytotoxicity in renal cell carcinoma models .

Compound 1343477-01-9

Preclinical data highlight its efficacy in xenograft models of colorectal and ovarian cancers, with tumor regression observed at doses ≤1 mg/kg . Its non-cleavable linker correlates with reduced hepatotoxicity compared to DM1-based ADCs .

Biological Activity

N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine, commonly referred to as DM1, is a potent cytotoxic agent derived from the natural product maytansine. This compound has garnered significant interest in cancer therapeutics due to its ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in malignant cells. Below is a detailed overview of its biological activity, supported by relevant data and case studies.

DM1 functions primarily as a microtubule inhibitor , similar to other well-known anticancer agents such as paclitaxel and vincristine. By binding to tubulin, DM1 disrupts the normal function of the mitotic spindle during cell division, ultimately resulting in cell death. Its cytotoxicity is reported to be 200 to 1000 times higher than that of conventional tubulin inhibitors due to its unique structural modifications that enhance binding affinity and stability .

Cytotoxicity Profiles

Research indicates that DM1 exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Multiple Myeloma (MM) : Studies have shown that DM1 conjugated with monoclonal antibodies targeting CD138 effectively reduces the viability of CD138+ MM cells both in vitro and in vivo . In one study, treatment with the DM1 conjugate resulted in a marked decrease in tumor growth in mouse models bearing human MM xenografts.
  • Lung Cancer : DM1 has demonstrated potent antitumor activity against lung cancer cell lines, outperforming traditional therapies .

Case Study: Antibody-Drug Conjugates (ADCs)

The development of ADCs utilizing DM1 has been a focal point in enhancing its therapeutic index. For example:

  • The HuN901-DM1 conjugate targets CD56+ tumors and has shown promising results in clinical settings. In murine models, this conjugate displayed significant antitumor activity with well-tolerated dosing regimens .

Comparative Efficacy

The efficacy of DM1 compared to other agents is illustrated in the following table:

Agent Mechanism Cytotoxicity (fold increase) Cancer Types
DM1Microtubule inhibitor200 - 1000Multiple Myeloma, Lung Cancer
VincristineMicrotubule inhibitor20 - 100Various solid tumors
PaclitaxelMicrotubule stabilizer24 - 270Breast Cancer, Ovarian Cancer

Safety Profile and Therapeutic Window

Despite its high potency, DM1's clinical application has been limited due to systemic toxicity. However, ADC formulations have shown improved safety profiles by localizing drug action at tumor sites while minimizing exposure to healthy tissues. Clinical trials have demonstrated that these conjugates can achieve therapeutic effects without significant adverse reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.